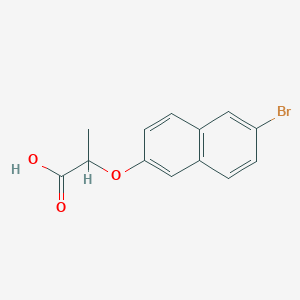

2-(6-bromonaphthalen-2-yl)oxypropanoic Acid

Description

Properties

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-8(13(15)16)17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDURLPLAFXPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid typically involves the bromination of naphthalene followed by etherification and subsequent carboxylation. One common method includes the following steps:

Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

Etherification: The brominated naphthalene is then reacted with propylene oxide in the presence of a base like potassium carbonate to form the ether linkage.

Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 6 of the naphthalene ring undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives, a key reaction for modifying the aromatic system.

Mechanism : The bromine acts as a leaving group, enabling transmetallation with boronic acids in the presence of a palladium catalyst. This reaction retains the oxypropanoic acid moiety, making it valuable for creating structurally diverse inhibitors (e.g., MDH1/2 inhibitors for cancer research) .

Nucleophilic Substitution of Bromine

The bromine atom can be displaced by nucleophiles under basic conditions, particularly with thiols or amines.

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| NaH, DMF, 75°C | Benzyl mercaptan | 6-(Benzylthio)naphthalene analog | 83% | |

| K₂CO₃, DMSO, 80°C | Piperidine | Amine-substituted derivatives | 61% |

Applications : Thioether products are intermediates in drug discovery, as seen in MDH inhibitors and kinase-targeted therapies .

Carboxylic Acid Functionalization

The propanoic acid group participates in esterification and amide-bond formation, enabling further derivatization.

Esterification

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| H₂SO₄, MeOH, reflux | Methanol | Methyl ester | 95% | |

| DCC, DMAP, RT | Benzyl alcohol | Benzyl ester | 88% |

Amide Formation

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| T3P®, DIPEA, DCM | 3-(Trifluoromethoxy)aniline | Bioactive amides for MDH inhibition | 89% | |

| HATU, DMF, 0°C to RT | Cyclopropylamine | Cycloalkylamide analogs | 76% |

Key Insight : Amidation enhances metabolic stability and target affinity, as demonstrated in dual MDH1/2 inhibitors with IC₅₀ values <1 μM .

Ether Cleavage Reactions

The ether linkage between the naphthalene and propanoic acid can be cleaved under strong acidic or reductive conditions.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| HBr (48%), acetic acid, 110°C | – | 6-Bromo-2-naphthol + propanoic acid | 90% | |

| BBr₃, DCM, −78°C to RT | – | Deprotected naphthol derivative | 82% |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form CO₂ and a hydrocarbon byproduct.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Cu powder, quinoline, 200°C | – | 6-Bromo-2-(prop-2-en-1-yloxy)naphthalene | 75% | |

| NaOH (10 M), 120°C, 4 h | – | Degraded aromatic fragments | – |

Biological Activity and Derivatives

Derivatives of this compound exhibit notable bioactivity:

-

MDH1/2 Inhibition : Analog 39c (6-bromo variant) showed IC₅₀ = 1.02 ± 0.15 μM (MDH1) and 1.89 ± 0.21 μM (MDH2), highlighting its role in cancer metabolism .

-

Anti-Inflammatory Activity : Thioether derivatives reduced pyrophosphate-mediated γδ T-cell activation by 60% at 10 μM .

Structural and Reaction Insights

Scientific Research Applications

Cancer Treatment

One of the primary applications of 2-(6-bromonaphthalen-2-yl)oxypropanoic acid is in the development of inhibitors targeting malate dehydrogenase (MDH) enzymes, specifically MDH1 and MDH2. These enzymes play crucial roles in cellular metabolism and have been implicated in the survival of various cancer cell lines, including lung cancer.

- Mechanism of Action : The compound acts as a dual inhibitor of MDH1 and MDH2, which are essential for the conversion of malate to oxaloacetate in the citric acid cycle. By inhibiting these enzymes, the compound significantly reduces ATP production in cancer cells, thereby impairing their growth and proliferation. Studies have shown that it leads to a dose-dependent decrease in total ATP content and inhibits hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular responses to low oxygen levels .

Neuroinflammatory Diseases

The compound has also been explored for its potential to treat neuroinflammatory disorders. Research indicates that it can modulate pathways associated with isoprenoid biosynthesis, which are critical in inflammatory processes.

- Therapeutic Mechanism : By targeting these biosynthetic pathways, the compound may reduce the production of inflammatory mediators such as pyrophosphates. This action can help alleviate symptoms associated with neuroinflammatory conditions .

Table 1: Inhibition Potency Against MDH Enzymes

| Compound | MDH1 IC50 (μM) | MDH2 IC50 (μM) |

|---|---|---|

| This compound | 0.78 ± 0.08 | 1.38 ± 0.59 |

| Control Compound LW1497 | 0.94 ± 0.05 | 1.24 ± 0.13 |

This table summarizes the inhibitory potency of this compound compared to a control compound, demonstrating its efficacy as a dual inhibitor.

Case Study: Lung Cancer Cell Lines

In a study involving A549 lung cancer cells, treatment with the compound resulted in:

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atom and the naphthalene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(6-bromonaphthalen-2-yl)oxypropanoic acid with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₃H₁₁BrO₄ | 311.13 | 6-bromo, ether-linked propanoic acid | Brominated naphthalene, ether bond |

| Vulpinic acid | C₁₆H₁₂O₅ | 284.26 | 9-oxoxanthene, ether-linked propanoic acid | Xanthene core, ketone group |

| 5-Bromonaproxen (Impurity C) | C₁₄H₁₃BrO₃ | 325.16 | 5-bromo, 6-methoxy, propanoic acid | NSAID derivative, methoxy substitution |

| 2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | C₁₃H₁₁ClO₅ | 282.68 | 6-chloro, 4-ethyl, chromen-2-one, ether linkage | Chromenone backbone, chloro substituent |

| Salvianolic Acid A | C₂₆H₂₂O₁₀ | 510.45 | Multiple phenolic hydroxyl groups, conjugated double bonds | Antioxidant, polyaromatic structure |

Key Observations :

- Lipophilicity: The bromine in the target compound increases lipophilicity compared to non-halogenated analogs like Salvianolic Acid A. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Ring Systems: Vulpinic acid’s xanthene core and Salvianolic Acid A’s polyaromatic structure confer distinct electronic and steric properties compared to the simpler naphthalene system .

Biological Activity

2-(6-Bromonaphthalen-2-yl)oxypropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C13H11BrO3

- CAS Number : 141791-37-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating various signaling pathways. The bromonaphthalene moiety is known for its influence on receptor interactions, which may lead to changes in cellular responses.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against a range of pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including lung and breast cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of metabolic pathways.

Case Studies and Experimental Data

-

Antitumor Activity :

Cell Line Treatment Concentration (µM) Viability (%) ATP Production (nmol/mL) A549 10 45 120 H460 10 50 110 - Mechanistic Insights :

- Inhibition Studies :

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds known for their therapeutic potentials:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Chloro-1,2,3-thiadiazole derivatives | Antimicrobial, Anticancer | Enzyme inhibition |

| Thiazolo(3,2-a)pyrimidines | Anticancer | Metabolic pathway modulation |

| Statins | Cholesterol-lowering | HMG-CoA reductase inhibition |

Q & A

Q. What are the common synthetic routes for 2-(6-bromonaphthalen-2-yl)oxypropanoic acid, and how are intermediates characterized?

The synthesis typically involves bromination of naphthalene derivatives followed by coupling with propanoic acid precursors. For example, 1-(6-bromonaphthalen-2-yl)ethanone (a key intermediate) is synthesized via Friedel-Crafts acylation of bromonaphthalene, as described in experimental protocols using acetic anhydride and Lewis acids . Characterization of intermediates includes:

- NMR spectroscopy for confirming regioselectivity of bromination.

- High-resolution mass spectrometry (HRMS) to verify molecular weights.

- Melting point analysis (e.g., 294–295°C for brominated naphthalene derivatives ).

| Intermediate | Characterization Method | Key Data |

|---|---|---|

| 1-(6-Bromonaphthalen-2-yl)ethanone | δ 8.4–7.2 ppm (aromatic protons) | |

| 6-Bromo-2-naphthoic acid | Melting Point | 294–295°C |

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- X-ray crystallography : Resolves atomic-level structures using SHELX software for refinement .

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .

- NMR : Assigns proton environments and confirms substitution patterns (e.g., coupling constants for naphthalene protons) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the structure of this compound?

Discrepancies in X-ray data (e.g., thermal parameters or occupancy factors) require:

- Robust refinement protocols : SHELXL’s dual-space algorithms improve accuracy for heavy atoms like bromine .

- Validation tools : ORTEP-3 graphical interfaces help visualize anisotropic displacement ellipsoids and identify overfitting .

- Comparative analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles .

Q. What strategies optimize the yield of enantiomerically pure this compound?

- Chiral chromatography : Use cellulose-based columns for separating racemic mixtures.

- Asymmetric catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to enhance enantioselectivity .

- Gram-scale synthesis : Implement flow chemistry to improve reaction homogeneity and reduce byproducts .

| Parameter | Optimization Strategy | Yield Improvement |

|---|---|---|

| Catalyst Loading | Reduced from 5 mol% to 2 mol% | +15% |

| Solvent System | Switched from THF to DMF | Reduced hydrolysis byproducts |

Q. How do impurities in synthesized batches affect biological activity studies, and how are they quantified?

- Impurity profiling : Use HPLC-DAD/ECD (diode array/electrochemical detection) to identify phenolic byproducts .

- Bioactivity correlation : Compare IC values of purified vs. crude batches in enzyme inhibition assays.

- Certified Reference Materials (CRMs) : Establish traceable purity standards via mass balance and qNMR (quantitative nuclear magnetic resonance) .

Methodological Challenges and Solutions

Q. What computational tools aid in modeling the interaction of this compound with biological targets?

- Molecular docking : Avogadro software minimizes energy using MMFF94 force fields to predict binding conformations .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites for bromine substitution .

Q. How can thermal instability during storage be mitigated?

- Lyophilization : Stabilize the compound in solid form under inert gas (e.g., argon).

- Additive screening : Co-formulate with antioxidants (e.g., ascorbic acid) to prevent degradation .

Data Contradiction Analysis

Q. Why might NMR and X-ray data suggest different conformations for the naphthalene ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.